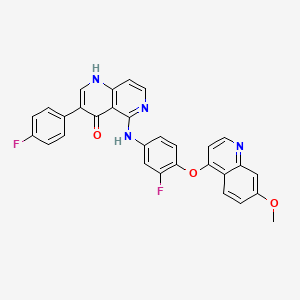
c-Met-IN-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
c-Met-IN-11 is a potent and selective inhibitor of the c-Met tyrosine kinase, also known as the hepatocyte growth factor receptor. This receptor plays a crucial role in various cellular processes, including cell proliferation, survival, motility, and morphogenesis. Aberrant activation of c-Met has been implicated in the progression and metastasis of several types of cancer, making it a significant target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of c-Met-IN-11 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance the compound’s potency and selectivity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions for large-scale synthesis, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
c-Met-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often evaluated for their biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
c-Met-IN-11 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the c-Met signaling pathway and its role in various cellular processes.
Biology: Employed in cell-based assays to investigate the effects of c-Met inhibition on cell proliferation, migration, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers characterized by aberrant c-Met activation.
Mécanisme D'action
c-Met-IN-11 exerts its effects by binding to the ATP-binding site of the c-Met tyrosine kinase, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, ultimately leading to the inhibition of cellular processes such as proliferation, migration, and survival. The compound specifically targets the c-Met receptor, reducing off-target effects and enhancing its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several other c-Met inhibitors have been developed, including:
Foretinib: A multi-kinase inhibitor with activity against c-Met and other kinases.
Cabozantinib: Another multi-kinase inhibitor targeting c-Met, VEGFR, and other kinases.
Crizotinib: A selective c-Met inhibitor also targeting ALK and ROS1
Uniqueness of c-Met-IN-11
This compound is unique due to its high selectivity and potency against the c-Met tyrosine kinase. Unlike multi-kinase inhibitors, this compound specifically targets c-Met, reducing the likelihood of off-target effects and associated toxicities. This makes it a promising candidate for targeted cancer therapy .
Propriétés
Formule moléculaire |
C30H20F2N4O3 |
|---|---|
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
5-[3-fluoro-4-(7-methoxyquinolin-4-yl)oxyanilino]-3-(4-fluorophenyl)-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C30H20F2N4O3/c1-38-20-7-8-21-25(15-20)33-13-11-26(21)39-27-9-6-19(14-23(27)32)36-30-28-24(10-12-34-30)35-16-22(29(28)37)17-2-4-18(31)5-3-17/h2-16H,1H3,(H,34,36)(H,35,37) |
Clé InChI |
TYOVUEVLYPWSPH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)NC4=NC=CC5=C4C(=O)C(=CN5)C6=CC=C(C=C6)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


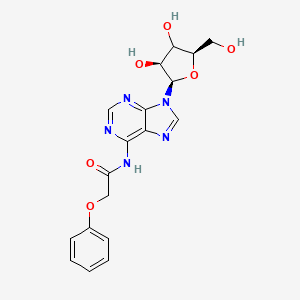


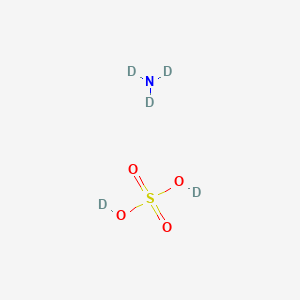
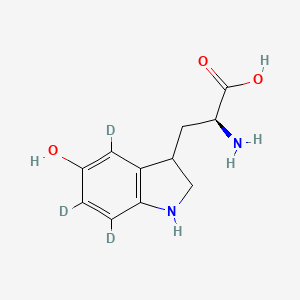
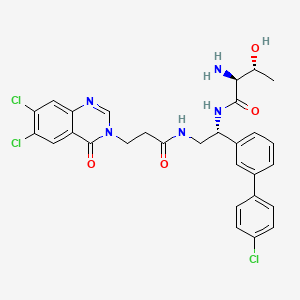

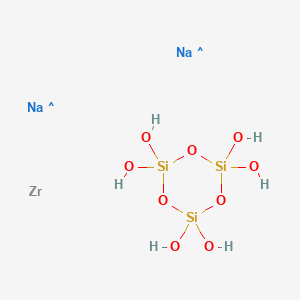
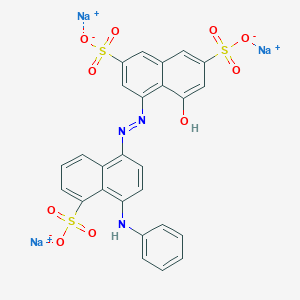
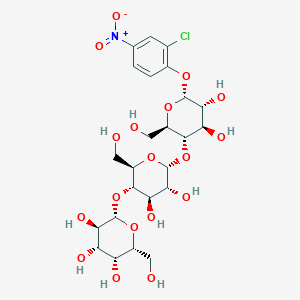
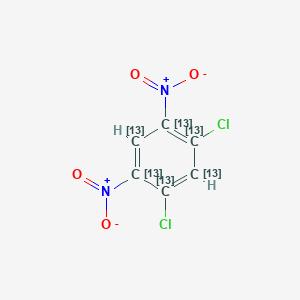
![(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B12400447.png)
![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate;hydrochloride](/img/structure/B12400460.png)

